(2-Methoxy-5-nitrophenoxy)acetonitrile

Description

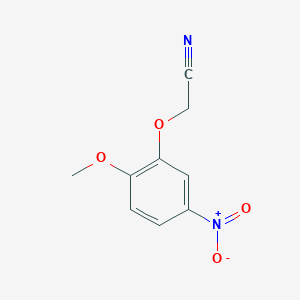

(2-Methoxy-5-nitrophenoxy)acetonitrile is a nitrile-substituted aromatic compound characterized by a methoxy group at the 2-position and a nitro group at the 5-position on the phenoxy backbone. This structure imparts unique reactivity and physicochemical properties, making it relevant in organic synthesis and pharmaceutical intermediates.

Properties

Molecular Formula |

C9H8N2O4 |

|---|---|

Molecular Weight |

208.17 g/mol |

IUPAC Name |

2-(2-methoxy-5-nitrophenoxy)acetonitrile |

InChI |

InChI=1S/C9H8N2O4/c1-14-8-3-2-7(11(12)13)6-9(8)15-5-4-10/h2-3,6H,5H2,1H3 |

InChI Key |

XZBIXYGUSJCFAU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])OCC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluoro-Methoxy Substituted Acetonitriles

Example :

- (3-Fluoro-5-methoxyphenyl)acetonitrile (CAS: 914637-31-3)

- 2-(2-Fluoro-5-methoxyphenyl)acetonitrile (CAS: 672931-28-1)

Key Differences :

- Reactivity: The nitro group in this compound is a strong electron-withdrawing group, likely increasing electrophilicity compared to fluorine-substituted analogs. This may enhance susceptibility to nucleophilic attack or reduction reactions .

- Stability : Nitro groups are prone to thermal and photolytic decomposition, suggesting stricter storage conditions (e.g., dark, cool environments) compared to fluoro-methoxy analogs .

Nitro-Substituted Aromatic Nitriles

Example :

- 1-(2-Amino-6-nitrophenyl)ethanone (CAS: 56515-63-0)

Key Differences :

- The nitrile group in this compound introduces higher volatility and flammability risks compared to ketone-containing analogs (e.g., flash point <13°C inferred from acetonitrile derivatives ).

- Amine groups in 1-(2-Amino-6-nitrophenyl)ethanone reduce electrophilicity, whereas nitriles may participate in cyano-based coupling reactions .

Stability and Reactivity Insights from Acetonitrile Derivatives

General acetonitrile properties inform handling protocols for this compound:

- Hydrolysis : Nitriles hydrolyze to amides or carboxylic acids under acidic/basic conditions . The nitro group may accelerate this process due to electron withdrawal.

- Flammability : Acetonitrile derivatives exhibit low flash points (~12.8°C) and require explosion-proof equipment .

- Reactivity with Metals : Reactions with Grignard reagents or sodium may yield ketones or amines, respectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.